N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyanocycloheptyl group and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Cyanocycloheptyl Group: The cyanocycloheptyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyanide source reacts with a cycloheptyl halide.
Coupling of the Triazole and Cyanocycloheptyl Groups: The final step involves coupling the triazole derivative with the cyanocycloheptyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the cyanocycloheptyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitrile group to convert it into an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where various nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the triazole ring or cyanocycloheptyl group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cyanocycloheptyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide
- N-(1-cyanocyclooctyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide
- N-(1-cyanocyclopentyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide
Uniqueness
N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide is unique due to its specific combination of a cyanocycloheptyl group and a triazole ring. This combination may confer unique biological activities and chemical properties that are not present in similar compounds with different ring sizes or substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-15-21-18(16-9-5-4-6-10-16)24(23-15)13-17(25)22-19(14-20)11-7-2-3-8-12-19/h4-6,9-10H,2-3,7-8,11-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMFWFRUSBEBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC=C2)CC(=O)NC3(CCCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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